2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
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Overview
Description
2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a benzimidazole moiety, and a hydroxyphenyl group
Preparation Methods
The synthesis of 2-{[4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes. The benzimidazole moiety is often synthesized via condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives. The final step involves coupling these intermediates under specific conditions to form the target compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties, showing activity against certain bacterial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials with unique electronic properties .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, a key component in the bacterial cytoskeleton. In cancer cells, it may inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division .
Comparison with Similar Compounds
Similar compounds include other triazole and benzimidazole derivatives, such as:
2-(2-HYDROXYPHENYL)BENZIMIDAZOLE: Known for its antimicrobial properties.
4-ETHYL-5-(2-HYDROXYPHENYL)-4H-1,2,4-TRIAZOLE: Studied for its antifungal activity.
N-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)ACETAMIDE:
Properties
Molecular Formula |
C19H18N6O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C19H18N6O3S/c1-2-25-17(12-5-3-4-6-15(12)26)23-24-19(25)29-10-16(27)20-11-7-8-13-14(9-11)22-18(28)21-13/h3-9,26H,2,10H2,1H3,(H,20,27)(H2,21,22,28) |
InChI Key |
QJLCJAATFMOOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)NC(=O)N3)C4=CC=CC=C4O |
Origin of Product |
United States |
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